![molecular formula C10H13N5 B1472995 4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1566453-50-6](/img/structure/B1472995.png)
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the class of compounds it belongs to and its relevance in various fields such as medicine, industry, or research.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. It also includes the mechanism of the reaction and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule using techniques like X-ray crystallography or NMR spectroscopy. The analysis includes bond lengths, bond angles, and the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions required for the reaction, the mechanism of the reaction, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity of the compound.Applications De Recherche Scientifique
1. Fluorescent Molecules for Optical Applications
- Application : Pyrazolo[1,5-a]pyrimidines-based fluorophores are used for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
- Method : These compounds are synthesized using simpler and greener methodologies, and their photophysical properties can be tuned .
- Results : The study identified a family of pyrazolo[1,5-a]pyrimidines as strategic compounds for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
2. CDK2 Inhibitors for Cancer Treatment
- Application : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives are used as novel CDK2 inhibitors .
- Method : These compounds are designed and synthesized as novel CDK2 targeting compounds .
- Results : Most of the prepared compounds showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . Some compounds revealed significant inhibitory activity against CDK2 .
3. Antifungal Agents
- Application : Certain compounds incorporating the N-phenyl piperazine moiety have shown increased activity and selectivity against Candida albicans .
- Method : The compounds are synthesized and then tested for their antifungal activity .
- Results : Incorporating the N-phenyl piperazine moiety increased the activity and selectivity against Candida albicans .
4. Synthesis of Azapentalenes
- Application : Pyrazolo[1,5-a]pyrimidines with an azido group substituted ortho to the pyrazole have been used in the synthesis of azapentalenes .
- Method : The synthesis involves ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
- Results : This method allows for the synthesis of azapentalenes, a class of compounds with potential applications in various fields .
5. Anti-Tubercular Agents
- Application : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Method : The compounds are synthesized and then tested for their anti-tubercular activity .
- Results : The study does not provide specific results, but these compounds were designed and synthesized for their potential anti-tubercular activity .
6. Dyes and Pigments
- Application : Pyrazolo[1,5-a]pyrimidine derivatives are used in the creation of dyes and pigments .
- Method : These compounds are synthesized and then used in the creation of various dyes and pigments .
- Results : The study does not provide specific results, but these compounds have been used in the creation of various dyes and pigments .
Safety And Hazards
This involves studying the toxicity of the compound and the precautions that need to be taken while handling it. It also includes information on how to dispose of the compound safely.
Orientations Futures
This involves discussing potential future research directions, such as new reactions that the compound could undergo, potential applications of the compound, or modifications that could be made to the compound to improve its properties or activity.
Propriétés
IUPAC Name |
4-piperazin-1-ylpyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-13-15-8-5-12-10(9(1)15)14-6-3-11-4-7-14/h1-2,5,8,11H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPGALRUAZOPOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Piperazin-1-yl)pyrazolo[1,5-a]pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)
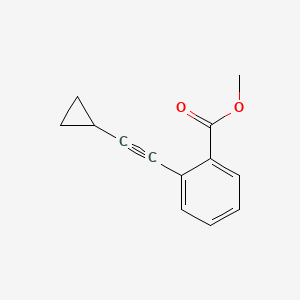
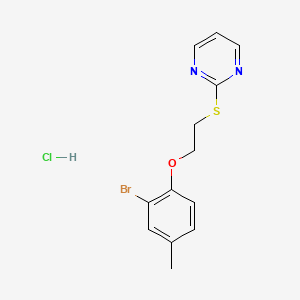
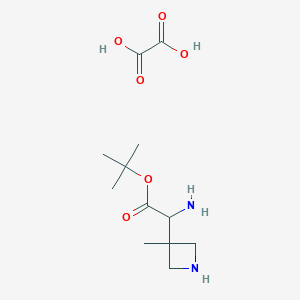
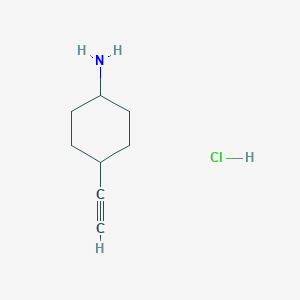
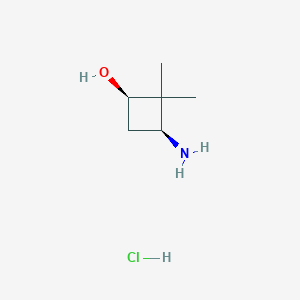
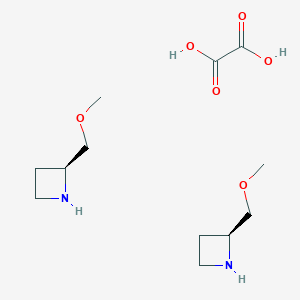
![2-Oxa-5-azabicyclo[2.2.2]octane hemioxalate](/img/structure/B1472924.png)
![Methyl 4-[6-chloro-4-(trifluoromethyl)-2-pyridyl]benzoate](/img/structure/B1472926.png)
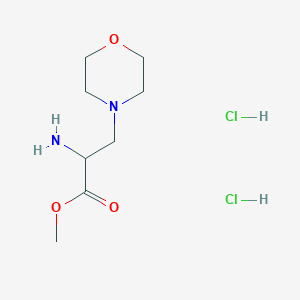
![4-nitro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B1472929.png)
![2-[4-(trifluoromethyl)phenyl]-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine](/img/structure/B1472931.png)
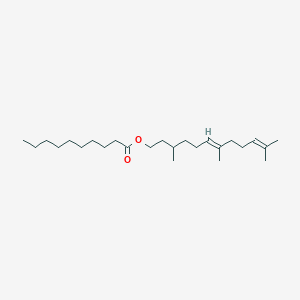
![5-bromo-1-(2-((tert-butyldimethylsilyl)oxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B1472935.png)